tert-Butyl2,5-dihydrofuran-2-carboxylate

EPR spectroscopy conformational analysis dihydrofuranyl radicals

tert-Butyl 2,5-dihydrofuran-2-carboxylate (CAS 189628-83-9, C₉H₁₄O₃, MW 170.21) is a heterocyclic ester comprising a 2,5-dihydrofuran ring bearing a tert-butyl carboxylate at the 2-position. It belongs to the 2,5-dihydrofuran-2-carboxylate ester family, which has been systematically characterised by EPR spectroscopy and used to probe radical-generation mechanisms.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B13112443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl2,5-dihydrofuran-2-carboxylate
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C=CCO1
InChIInChI=1S/C9H14O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-5,7H,6H2,1-3H3
InChIKeyDMDCAABFZOYBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,5-Dihydrofuran-2-carboxylate: Procurement-Relevant Identity and Structural Features


tert-Butyl 2,5-dihydrofuran-2-carboxylate (CAS 189628-83-9, C₉H₁₄O₃, MW 170.21) is a heterocyclic ester comprising a 2,5-dihydrofuran ring bearing a tert-butyl carboxylate at the 2-position [1]. It belongs to the 2,5-dihydrofuran-2-carboxylate ester family, which has been systematically characterised by EPR spectroscopy and used to probe radical-generation mechanisms [1]. The compound serves as a protected form of 2,5-dihydrofuran-2-carboxylic acid, with the acid-labile tert-butyl group enabling orthogonal deprotection strategies in multi-step synthesis [2].

EPR conformational probe

Resolves syn/anti dihydrofuranyl radical conformers for mechanistic studies

Orthogonal deprotection handle

TFA-cleavable tert-butyl ester enables selective unmasking alongside base-labile esters

NMR identity verification

Distinct tert-butyl singlet provides rapid QC differentiation from analog esters

Why 2,5-Dihydrofuran-2-carboxylate Analogs Are Not Interchangeable: The Case for tert-Butyl 2,5-Dihydrofuran-2-carboxylate


The performance of 2,5-dihydrofuran-2-carboxylate esters in synthetic applications is exquisitely sensitive to two structural variables: (i) the nature of the ester alkyl group and (ii) the presence or absence of a C2 methyl substituent. Unmethylated esters such as tert-butyl 2,5-dihydrofuran-2-carboxylate undergo competitive hydrogen abstraction at the ring α-position, which diverts the reaction pathway away from decarboxylative radical generation and toward furan formation; consequently, the yield of trapped alkyl radical is <12% [1]. In contrast, the 2-methyl-substituted analogs (e.g., benzyl 2-methyl-2,5-dihydrofuran-2-carboxylate) deliver radical-derived products in up to 63% yield under identical conditions [1]. The tert-butyl ester further distinguishes itself by enabling acid-mediated orthogonal deprotection (e.g., TFA/DCM) that is unattainable with methyl or ethyl esters, making its selection critical for routes requiring late-stage carboxylic acid unveiling without perturbing other sensitive functionality [2].

EPR signal

Cyclohexyl and allyl esters lack sufficient EPR signal resolution for syn/anti conformer discrimination, limiting mechanistic probe utility.

Radical yield

Unmethylated esters undergo competitive α-hydrogen abstraction that diverts reaction toward furan formation, reducing trapped alkyl radical output.

Deprotection

Methyl and ethyl ester analogs require basic or nucleophilic deprotection conditions that may compromise the acid-sensitive dihydrofuran ring.

Quantitative Differentiation Evidence: tert-Butyl 2,5-Dihydrofuran-2-carboxylate vs. Comparator Esters


EPR Spectral Resolution: Definitive Conformational Analysis Achieved Only with the tert-Butyl Ester

Among the unmethylated 2,5-dihydrofuran-2-carboxylate esters examined (cyclohexyl 7c, tert-butyl 7d, allyl 7g), only the tert-butyl ester 7d afforded EPR signals that were sufficiently strong and well-defined for definitive spectral analysis. Two discrete conformers (syn and anti) with resolvable hyperfine splitting differences were distinguished exclusively for the tert-butyl ester at 220 K [1]. The cyclohexyl (7c) and allyl (7g) esters did not permit analogous conformational discrimination, limiting their utility as mechanistic probes [1].

EPR Conformer Resolution
Head-to-head

Only the tert-butyl ester resolved syn/anti conformers at 220 K with distinct hyperfine splitting constants; cyclohexyl and allyl esters did not permit analogous conformational discrimination.

Supports EPR probe selection for conformational analysis

Reported in tert-butylbenzene with di-tert-butyl peroxide initiator at 220–390 K

EPR spectroscopy conformational analysis dihydrofuranyl radicals

Radical Precursor Efficiency: Unmethylated tert-Butyl Ester Delivers Negligible Alkyl Radical Output vs. 2-Methyl Analogs

When subjected to N-bromosuccinimide (NBS) in refluxing CCl₄ with lauroyl peroxide initiator, tert-butyl 2,5-dihydrofuran-2-carboxylate (7d, unmethylated series) produced tert-butyl bromide in <12% yield, with the major pathway diverting to furan formation via ring hydrogen abstraction [1]. By contrast, the 2-methyl-substituted analog benzyl 2-methyl-2,5-dihydrofuran-2-carboxylate (8f) delivered benzyl bromide in 63% isolated yield under equivalent conditions, demonstrating efficient decarboxylative chain decomposition [1]. This >5-fold difference in trapped alkyl halide yield underscores a fundamental mechanistic divergence dictated by the presence or absence of the C2 methyl group.

Radical Precursor Efficiency
Reported

~5-fold lower trapped alkyl bromide yield vs. 2-methyl-substituted analog (benzyl 2-methyl ester: 63% BnBr).

Excludes unmethylated ester from radical precursor workflows

NBS/CCl₄ reflux system; analyzed by GLC and GC–MS

radical generation decarboxylative fragmentation NBS trapping

Orthogonal Protecting-Group Strategy: Acid-Labile tert-Butyl Ester Enables Selective Deprotection in Presence of Methyl/Ethyl Esters

The tert-butyl ester of 2,5-dihydrofuran-2-carboxylic acid can be selectively cleaved under mild acidic conditions (e.g., 50–95% TFA in DCM at room temperature, or TFA/Et₃SiH) while methyl, ethyl, and benzyl esters remain intact [1]. This orthogonality is a class-level property of tert-butyl esters and is not available to the methyl or ethyl 2,5-dihydrofuran-2-carboxylate counterparts, which require strongly basic or nucleophilic deprotection conditions (e.g., LiOH, K₂CO₃, or LiI/pyridine) that may compromise the acid-sensitive dihydrofuran ring or other functional groups [1].

Deprotection Orthogonality
Class-level

TFA/DCM (50–95% TFA) cleaves the tert-butyl ester while methyl, ethyl, and benzyl esters remain intact under these conditions.

Supports orthogonal deprotection route design

Class-level property; data to verify for specific substrate scope

protecting group orthogonality TFA deprotection multi-step synthesis

NMR Structural Fingerprint: ¹H and ¹³C Chemical Shift Signatures Distinguish the tert-Butyl Ester from Cyclohexyl and Allyl Analogs

The ¹H and ¹³C NMR spectra of tert-butyl 2,5-dihydrofuran-2-carboxylate (7d) provide unambiguous identity confirmation versus other ester congeners. Key distinguishing signals include the tert-butyl singlet at δH 1.48 (9H, s) and the characteristic ¹³C resonances at δC 28.1 (C(CH₃)₃) and 170.5 (C=O) [1]. In comparison, cyclohexyl 2,5-dihydrofuran-2-carboxylate (7c) displays a complex multiplet at δH 1.1–2.0 (11H, m) and a carbonyl ¹³C shift of 171.0 ppm, while allyl ester 7g shows olefinic protons at δH 5.2–5.4 (3H, m) and a carbonyl shift of 170.9 ppm [1]. These spectral differences enable rapid identity verification and purity assessment by standard NMR methods.

NMR Identity Signature
Head-to-head

Unique tert-butyl ¹H singlet and distinct carbonyl ¹³C resonance (170.5 ppm) differentiate 7d from cyclohexyl (171.0 ppm) and allyl (170.9 ppm) analogs.

Supports identity verification workflow for incoming QC

CDCl₃, TMS reference; ¹H at 200/300 MHz, ¹³C at 75 MHz

NMR characterization identity confirmation quality control

Precision Application Scenarios for tert-Butyl 2,5-Dihydrofuran-2-carboxylate: Evidence-Driven Selection


EPR Mechanistic Studies of Dihydrofuranyl Radicals Requiring High-Resolution Conformational Data

For EPR spectroscopic investigations where resolution of syn/anti conformers of dihydrofuranyl radicals is essential, tert-butyl 2,5-dihydrofuran-2-carboxylate is the only ester in the 7c/7d/7g series that yields signals of sufficient intensity and definition for definitive conformational analysis at low temperature (220 K) [1]. Alternative esters should not be substituted for this purpose.

Multi-Step Organic Synthesis Employing Orthogonal Ester Deprotection Strategies

In synthetic routes requiring a 2,5-dihydrofuran-2-carboxylic acid intermediate that must be liberated in the presence of base-labile esters (e.g., methyl, ethyl, or benzyl esters), the tert-butyl ester is uniquely suited due to its selective cleavage by TFA/DCM without affecting other ester groups [2]. This orthogonal deprotection capability makes it the procurement choice for complex molecule construction where protecting-group orthogonality is a critical design parameter.

Quality Control and Identity Confirmation of 2,5-Dihydrofuran-2-carboxylate Esters via NMR Fingerprinting

The distinct ¹H NMR singlet at δ 1.48 (9H, tBu) and the characteristic ¹³C carbonyl resonance at δ 170.5 ppm enable unambiguous differentiation of tert-butyl 2,5-dihydrofuran-2-carboxylate from its cyclohexyl and allyl analogs [1]. This NMR fingerprint can serve as a routine identity verification protocol in procurement quality assurance workflows.

Radical Generation Method Development: Use as a Negative Control for Decarboxylative Fragmentation Studies

Because tert-butyl 2,5-dihydrofuran-2-carboxylate (unmethylated series) yields <12% tert-butyl bromide under NBS-mediated radical chain conditions—in stark contrast to the 63% yield achieved with 2-methyl-substituted analogs [1]—it serves as an appropriate negative control or baseline substrate when developing or benchmarking new radical precursor systems that rely on decarboxylative fragmentation of 2,5-dihydrofuran-2-carboxylate scaffolds.

Application
Selection Property
Validation Focus
EPR mechanistic studies
Conformational resolution capability
Syn/anti conformer discrimination at low temperature
Multi-step synthesis
Orthogonal ester deprotection
Acid-labile cleavage selectivity vs. base-labile esters
QC identity confirmation
Distinct NMR fingerprint
Identity verification vs. analog esters by ¹H and ¹³C NMR
Radical precursor method dev
Low radical generation efficiency
Negative control validation for decarboxylative studies
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